2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17415751
InChI: InChI=1S/C18H23ClN4/c19-17-18(21-16-9-5-4-8-15(16)20-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2
SMILES:
Molecular Formula: C18H23ClN4
Molecular Weight: 330.9 g/mol

2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline

CAS No.:

Cat. No.: VC17415751

Molecular Formula: C18H23ClN4

Molecular Weight: 330.9 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline -

Specification

Molecular Formula C18H23ClN4
Molecular Weight 330.9 g/mol
IUPAC Name 2-chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline
Standard InChI InChI=1S/C18H23ClN4/c19-17-18(21-16-9-5-4-8-15(16)20-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2
Standard InChI Key QTXUPZVCXXRNBL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure consists of a bicyclic quinoxaline system (C₈H₆N₂) substituted at positions 2 and 3. The 2-chloro group introduces electron-withdrawing effects, while the 3-(4-cyclohexylpiperazin-1-yl) substituent adds steric bulk and hydrogen-bonding capabilities. Key structural elements include:

  • Quinoxaline backbone: A planar, aromatic system conducive to π-π stacking interactions with biological targets.

  • Chlorine atom: Enhances electrophilicity and influences binding affinity to enzymes or receptors.

  • Piperazine-cyclohexyl group: A conformationally flexible moiety that modulates solubility and membrane permeability.

The molecular weight of 330.9 g/mol and logP value (predicted to be ~3.2) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.

Spectroscopic and Analytical Data

  • IUPAC Name: 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline

  • Canonical SMILES: C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl

  • InChIKey: QTXUPZVCXXRNBL-UHFFFAOYSA-N

  • PubChem CID: 18524364

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline involves sequential functionalization of the quinoxaline ring:

  • Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Chlorination: Electrophilic substitution at position 2 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Piperazine coupling: Nucleophilic aromatic substitution (SNAr) at position 3 with 4-cyclohexylpiperazine in the presence of a palladium catalyst.

Critical considerations:

  • Temperature control during chlorination to avoid over-halogenation.

  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Biological Activities and Mechanisms

Antimicrobial Activity

The piperazine moiety confers broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL. Proposed mechanisms include:

  • Disruption of bacterial membrane integrity via cationic interactions.

  • Inhibition of dihydrofolate reductase (DHFR), critical for folate synthesis.

Central Nervous System Effects

Structural analogs demonstrate 5-HT₃ receptor antagonism and dopamine D₂ partial agonism, suggesting potential applications in anxiety and psychosis. The cyclohexyl group enhances blood-brain barrier penetration, with brain-to-plasma ratios >0.8 in rodent models .

Pharmacological Profiling

ADMET Properties

ParameterValue
Water solubility12 µg/mL (pH 7.4)
Plasma protein binding89% (albumin)
CYP3A4 inhibitionModerate (IC₅₀ = 9.2 µM)
hERG liabilityLow (IC₅₀ > 30 µM)

Data derived from in silico modeling and in vitro assays highlight favorable pharmacokinetics but necessitate caution regarding drug-drug interactions.

In Vivo Efficacy

In xenograft models of colorectal cancer:

  • Tumor growth inhibition: 62% at 50 mg/kg/day (oral dosing).

  • Survival extension: 40% increase compared to controls .

Comparative Analysis of Quinoxaline Derivatives

CompoundMolecular FormulaAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxalineC₁₈H₂₃ClN₄2.5–19.08–32
6-Chloro derivative C₁₈H₂₂Cl₂N₄7.0–13.116–64
6,7-Dimethoxy analog C₁₉H₂₅ClN₄O₂>20>128

Key trends:

  • Chlorine at position 2 enhances potency over other halogen substitutions.

  • Bulky cyclohexyl groups improve target selectivity but reduce solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator